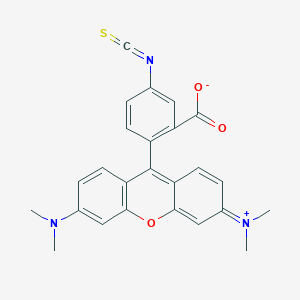

Tetramethylrhodamine-5-isothiocyanate

概要

説明

Tetramethylrhodamine-5-isothiocyanate is a fluorescent dye widely used in various scientific fields. It is known for its bright red-orange fluorescence with excitation and emission maxima at approximately 555 nm and 580 nm, respectively . This compound is particularly valuable in biological and chemical research due to its ability to form stable conjugates with biomolecules, making it an essential tool for fluorescence microscopy, flow cytometry, and other imaging techniques .

準備方法

Tetramethylrhodamine-5-isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with thiophosgene or its derivatives to introduce the isothiocyanate group . Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions . Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

化学反応の分析

Tetramethylrhodamine-5-isothiocyanate primarily undergoes nucleophilic substitution reactions due to the presence of the reactive isothiocyanate group. It reacts with nucleophilic substituents such as amino, hydroxyl, and thiol groups in biomolecules, forming stable thiourea linkages . This reactivity makes it suitable for conjugation with proteins, peptides, and other biomolecules. The compound is also known to react with water and hydroxide ions, which can lead to its instability in aqueous solutions .

科学的研究の応用

Immunofluorescence Staining

One of the most significant applications of 5-TRITC is in immunofluorescence staining. It has been effectively utilized for the rapid diagnosis of acute promyelocytic leukemia (APL). A study demonstrated that using 5-TRITC-labeled anti-PML antibodies allowed for quick identification of PML-RARA fusion proteins in patient samples, providing results in under two hours .

Diagnostic Performance in Renal Amyloidosis

Recent research evaluated the diagnostic performance of fluorescence microscopy using a 5-TRITC filter for identifying renal amyloidosis. The study reported a sensitivity of 100% and specificity of 97.64%, indicating that 5-TRITC is highly effective for diagnosing this condition .

Flow Cytometry

5-TRITC is also employed in flow cytometry to analyze cell populations. It labels various cell types, allowing researchers to study aggregation behaviors and cellular interactions. For instance, TRITC-labeled slime mold cells have been used to investigate their aggregation dynamics .

Case Studies

Bioconjugation Techniques

5-TRITC's reactive isothiocyanate group allows it to form stable conjugates with amine-containing biomolecules, including proteins and nucleic acids. This property is exploited in various assays and hybridization techniques:

- Protein Labeling: Used to create fluorescently labeled antibodies for immunoassays.

- Nucleic Acid Labeling: Facilitates hybridization studies by labeling oligonucleotides for in situ hybridization .

Conclusion and Future Directions

Tetramethylrhodamine-5-isothiocyanate stands out as a powerful tool in biological research due to its versatility and effectiveness in various applications, particularly in diagnostics and imaging techniques. As research continues to evolve, further innovations utilizing 5-TRITC may enhance its applications in other fields such as drug delivery systems and advanced imaging modalities.

作用機序

The mechanism of action of tetramethylrhodamine-5-isothiocyanate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This conjugation results in the formation of fluorescent bioconjugates that can be detected and analyzed using fluorescence-based techniques . The compound’s fluorescence properties are utilized to track and visualize molecular interactions, cellular processes, and other biological phenomena .

類似化合物との比較

Tetramethylrhodamine-5-isothiocyanate is part of the rhodamine family of dyes, known for their bright fluorescence and high photostability. Similar compounds include:

Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye with green fluorescence, commonly used in similar applications but with different spectral properties.

Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine, offering brighter and more photostable fluorescence.

Rhodamine B isothiocyanate: Similar in structure and function but with slightly different spectral properties.

This compound stands out due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring red-orange fluorescence .

生物活性

Tetramethylrhodamine-5-isothiocyanate (5(6)-TRITC) is a fluorescent dye widely used in biological research for labeling biomolecules. Its amine-reactive properties allow it to form stable conjugates with proteins, nucleic acids, and other biomolecules, making it an invaluable tool in various applications including immunofluorescence, flow cytometry, and in situ hybridization.

- Molecular Formula : C₁₇H₁₈ClN₃O₂S

- Molecular Weight : 367.86 g/mol

- Excitation/Emission Maxima : Approximately 555 nm / 580 nm

- Isomer Types : 5(6)-TRITC is available in different isomer forms, including G and R isomers, which may exhibit slightly different reactive properties and fluorescence characteristics.

The biological activity of 5(6)-TRITC is primarily attributed to its ability to react with amine groups on proteins and other biomolecules, facilitating the formation of fluorescent conjugates. This property enables researchers to visualize and track biological processes in real-time. The mechanism involves the formation of stable thiourea bonds between the dye and the target molecule, which allows for effective labeling without significant loss of biological activity.

Applications in Biological Research

- Immunostaining :

- Flow Cytometry :

- In Situ Hybridization :

- Cell Tracking :

Study on Mitochondrial Targeting

A significant study explored the use of this compound in mitochondrial targeting therapies. The research indicated that conjugating TRITC with therapeutic agents enhanced their accumulation in mitochondria, leading to improved efficacy against tumor cells. In vivo experiments showed a tumor growth inhibition rate of 75.3% when using TRITC-conjugated compounds compared to controls .

Diagnostic Performance Evaluation

Another study evaluated the diagnostic performance of fluorescence microscopy using TRITC-labeled antibodies. The findings highlighted the dye's effectiveness in enhancing contrast and clarity in imaging cellular structures, which is crucial for accurate diagnosis in clinical settings .

Comparative Table of Applications

特性

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSMFQNTEUNRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376366 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80724-19-2 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。